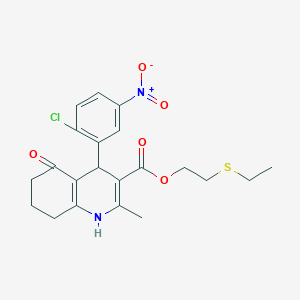
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, also known as CTB or compound 14, is a small molecule that has been extensively studied for its potential use in drug development. This compound has been shown to have a variety of biological effects, making it a promising candidate for a range of applications.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the replication of several viruses, and reduce inflammation in animal models of inflammatory disorders. These effects are thought to be due to the inhibition of key enzymes and signaling pathways.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its versatility. It has been shown to have a range of biological effects, making it a promising candidate for a variety of applications. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of more effective methods for synthesizing N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could make it more widely accessible for research and drug development. Another area of interest is the identification of more specific targets for N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide and its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that involves several steps. One of the most common methods involves the reaction of 5-chloro-2-methylaniline with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide as a white solid.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO/c1-8-2-3-12(17)7-13(8)24-14(25)9-4-10(15(18,19)20)6-11(5-9)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKRMQDLMNFSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)



![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)